

Application Notes and Protocols for Plasma Analysis of Drotaverine Using Drotaverine-d10

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Compound of Interest

Compound Name: Drotaveraldine-d10

Cat. No.: B15598481

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Introduction

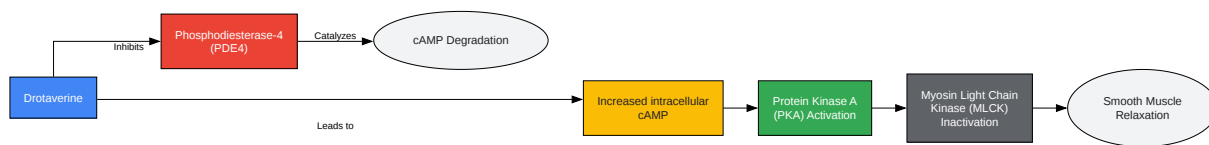
Drotaverine is a potent antispasmodic drug used to relieve smooth muscle spasms in various conditions. Accurate and reliable quantification of drotaverine in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Drotaverine-d10, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

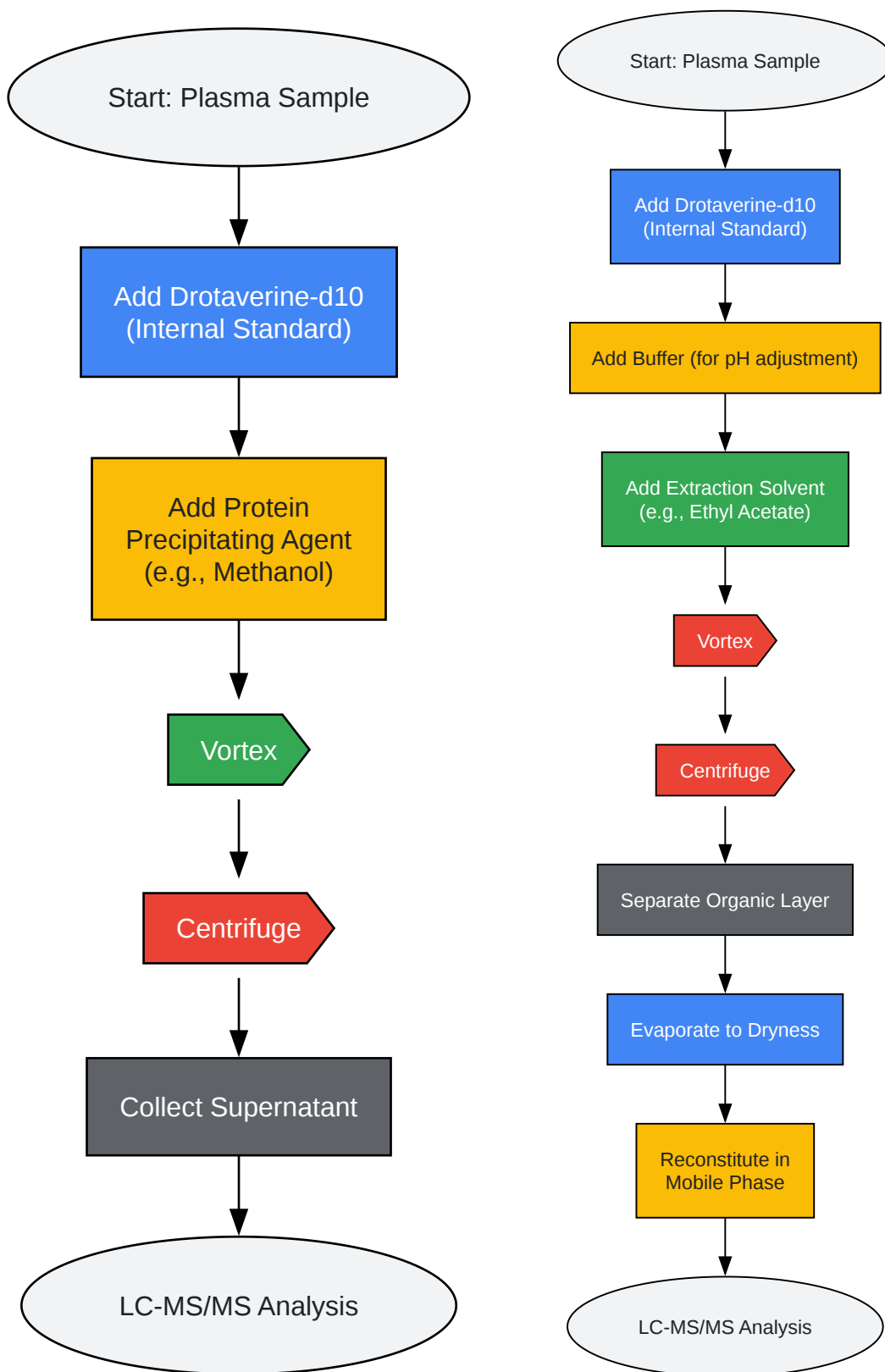
These application notes provide detailed protocols for the extraction of drotaverine from human plasma using protein precipitation and liquid-liquid extraction techniques, with the incorporation of Drotaverine-d10 as an internal standard.

Signaling Pathway of Drotaverine

Drotaverine exerts its spasmolytic effect through the inhibition of the phosphodiesterase-4 (PDE4) enzyme. This inhibition leads to an increase in the intracellular concentration of cyclic

adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation.





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